2-(Bromomethyl)-5-fluorobenzonitrile
Overview
Description
2-(Bromomethyl)-5-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-fluorobenzonitrile typically involves the bromination of 5-fluorobenzonitrile. One common method includes the reaction of 5-fluorobenzonitrile with bromine in the presence of a suitable catalyst or under specific conditions to introduce the bromomethyl group. The reaction can be carried out in solvents such as dichloromethane or chloroform, and the temperature is usually maintained at a controlled level to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens can be used under acidic conditions to introduce various substituents onto the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(Azidomethyl)-5-fluorobenzonitrile, while electrophilic aromatic substitution with nitric acid can produce 2-(Bromomethyl)-5-fluoro-3-nitrobenzonitrile .
Scientific Research Applications
2-(Bromomethyl)-5-fluorobenzonitrile has several applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-fluorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The fluorine atom on the benzene ring can influence the electronic properties of the compound, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: This compound also contains a bromomethyl group but differs in its ring structure and functional groups.
2-(Bromomethyl)naphthalene: Similar in having a bromomethyl group, but it is attached to a naphthalene ring instead of a benzene ring.
Uniqueness
2-(Bromomethyl)-5-fluorobenzonitrile is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which imparts distinct electronic properties and reactivity. This combination makes it a valuable intermediate in various synthetic applications and research fields .
Properties
IUPAC Name |
2-(bromomethyl)-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUFENEQQOQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621523 | |
Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217661-27-3 | |
Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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